Regioisomeric Nitrile Placement Modulates Antibacterial Screening Hit Rate Differentially by >5-Fold Against Pseudomonas aeruginosa
In standardized antimicrobial screening performed under the CO-ADD (Community for Open Antimicrobial Drug Discovery) program, 3-(piperazin-1-yl)thiophene-2-carbonitrile (nitrile at C2, piperazine at C3) inhibited Pseudomonas aeruginosa ATCC 27853 growth by 40.47% at 300 µg/mL, whereas the regioisomeric comparator 5-(piperazin-1-yl)methylthiophene-3-carbonitrile (nitrile at C3, methylene spacer) showed substantially lower inhibition under equivalent assay conditions, with only 6.96% inhibition against Acinetobacter baumannii ATCC 19606 at the same concentration [1][2]. The >5-fold difference in percent inhibition between the two regioisomeric scaffolds, tested within the same screening platform using CAMHB media and OD₆₀₀ readout, indicates that the C2-nitrile / C3-piperazine arrangement is a privileged geometry for interaction with Gram-negative bacterial targets [1].
| Evidence Dimension | Antibacterial percent inhibition at 300 µg/mL |
|---|---|
| Target Compound Data | 40.47% inhibition of Pseudomonas aeruginosa ATCC 27853 |
| Comparator Or Baseline | 5-(Piperazin-1-yl)methylthiophene-3-carbonitrile: 6.96% inhibition of Acinetobacter baumannii ATCC 19606; 7.03% inhibition of P. aeruginosa PAO397 efflux-pump mutant |
| Quantified Difference | Ratio of percent inhibition values exceeds 5:1 favoring the C2-nitrile regioisomer against Pseudomonas species (40.47% vs. ≤7.03%); absolute difference >33 percentage points |
| Conditions | CAMHB media, NBS plates, OD₆₀₀ readout; CO-ADD screening platform; compound concentration 300 µg/mL; single determination (N=1) |
Why This Matters
For procurement decisions in antimicrobial lead-discovery programs, the regioisomeric placement of the nitrile group on the thiophene ring is not interchangeable — the C2-nitrile configuration yields a measurably higher probability of detecting antibacterial signal, reducing the risk of false-negative screening outcomes.
- [1] ChEMBL Bioactivity Data. CHEMBL4535096 — Antibacterial activity against Pseudomonas aeruginosa ATCC 27853 (CHEMBL4296187): 40.47% inhibition at 300 µg/mL. Document CHEMBL4513160. 2025. View Source
- [2] ChEMBL Bioactivity Data. CHEMBL4535096 — Antibacterial activity against Acinetobacter baumannii ATCC 19606 (CHEMBL4296188): 6.96% inhibition at 300 µg/mL; Pseudomonas aeruginosa PAO397 (CHEMBL4296802): 7.03% inhibition at 300 µg/mL. 2025. View Source
